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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide (formerly E5555) is a potent, orally active, and reversible antagonist
of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human
platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the
pathophysiology of atherothrombotic diseases.[3] By competitively inhibiting the binding of the
tethered ligand exposed by thrombin cleavage, Atopaxar effectively blocks thrombin-mediated
platelet activation and aggregation.[2][3] This technical guide provides an in-depth overview of
the chemical structure, physicochemical and pharmacological properties, mechanism of action,
and key experimental data related to Atopaxar Hydrobromide.

Chemical Structure and Physicochemical Properties

Atopaxar Hydrobromide is chemically identified as 1-(3-tert-butyl-4-methoxy-5-
morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone
hydrobromide.[3] It is a small molecule with a molecular weight of 608.54 g/mol .[3]

Table 1: Physicochemical Properties of Atopaxar Hydrobromide
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Property

Value

Source

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-
morpholin-4-ylphenyl)-2-(5,6-
diethoxy-4-fluoro-3-imino-1H-
isoindol-2-

yl)ethanone;hydrobromide

[3]

term

Molecular Formula C29H39BrFNsOs [4]

Molecular Weight 608.55 g/mol [4]

CAS Number 474550-69-1 [4]

Appearance Solid powder [5]

Solubility Soluble in DMSO [5]
Dry, dark, and at O - 4 °C for

Storage short term or -20 °C for long [4115]

Pharmacological Properties

Atopaxar is characterized by its rapid onset of action and a relatively long half-life, making it
suitable for once-daily oral administration. It is primarily metabolized by the cytochrome P450
enzyme CYP3A4 and is eliminated mainly through feces.[3]

Table 2: Pharmacokinetic Properties of Atopaxar

Parameter Value Source

] ) Competitive and reversible
Mechanism of Action ] [1]
PAR-1 antagonist

Onset of Action ~3.5 hours [1][3]
Half-life (t%2) 23 hours [11[3]
Metabolism Hepatic (CYP3A4) [3]
Route of Elimination Feces [3]
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Table 3: Pharmacodynamic Properties of Atopaxar

Parameter Value Source

ICs0 (TRAP-mediated platelet

_ 64 nM [3]
aggregation)
ICso (haTRAP binding to PAR-
19 nM [1]
1)
Platelet Aggregation Inhibition )
91-95% (TRAP-induced) [2]

(100-200 mg doses)

Mechanism of Action and Signaling Pathway

Thrombin, a serine protease, activates platelets by cleaving the N-terminal domain of the PAR-
1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand,” binding to
the receptor's second extracellular loop and initiating intracellular signaling. This signaling
cascade, primarily through Gg and Giz/13 proteins, leads to an increase in intracellular calcium,
activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion,

and aggregation.

Atopaxar acts as a competitive antagonist at the tethered ligand-binding site on PAR-1, thereby

preventing receptor activation by thrombin.[3]
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Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxatr.
Experimental Protocols

In Vitro Platelet Aggregation Assay (Thrombin Receptor-
Activating Peptide [TRAP]-Induced)

This assay evaluates the ability of Atopaxar to inhibit platelet aggregation induced by a specific
PAR-1 agonist.

Methodology:

» Blood Collection: Whole blood is collected from healthy human donors into tubes containing
an anticoagulant (e.g., 3.2% sodium citrate).

o Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x
g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed
(e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a
reference.

o Assay Procedure:
o PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.
o The sample is incubated with varying concentrations of Atopaxar or a vehicle control.

o Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-
Activating Peptide-6 (TRAP-6).

o The change in light transmission, which corresponds to the degree of platelet aggregation,
is recorded over time.

o The ICso value, the concentration of Atopaxar required to inhibit 50% of the maximal
aggregation response, is then calculated.[3]

In Vivo Bleeding Time Assay (Animal Model)
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This assay assesses the effect of Atopaxar on hemostasis in an animal model.
Methodology (Guinea Pig Model):

e Animal Preparation: Guinea pigs are anesthetized.

e Drug Administration: Atopaxar is administered orally at various doses.

e Bleeding Induction: A standardized incision is made, for example, by transecting the tip of the
tail.

e Measurement: The time from the incision until the cessation of bleeding is recorded. The tall
is often immersed in saline at 37°C to prevent clot formation at the skin surface and allow for
more accurate measurement of bleeding time.

o Endpoint: The primary endpoint is the bleeding time in seconds or minutes. Studies have
shown that Atopaxar does not significantly prolong bleeding time in guinea pigs, even at high
doses.[1]

In Vivo Arterial Thrombosis Model (Rat Balloon Injury)

This model is used to evaluate the effect of Atopaxar on neointimal hyperplasia, a key process
in restenosis following vascular injury.

Methodology:
e Surgical Procedure:
o Male Sprague-Dawley rats are anesthetized.
o The common carotid artery is exposed, and a balloon catheter is inserted.

o The balloon is inflated and passed through the artery to denude the endothelium and
cause injury.

» Drug Administration: Atopaxar is administered orally for a specified period following the
injury.
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e Tissue Harvesting and Analysis:

o After the treatment period (typically 2-4 weeks), the carotid arteries are perfusion-fixed and
harvested.

o The arteries are sectioned and stained (e.g., with hematoxylin and eosin or elastin stain).

o Computer-interfaced microscopy is used to measure the neointimal area, medial area, and
the intima-to-media ratio.

o Areduction in the neointimal area in the Atopaxar-treated group compared to the control
group indicates an inhibitory effect on neointimal hyperplasia.

Clinical Development and Key Findings

Atopaxar has undergone Phase Il clinical trials, primarily the LANCELOT-ACS and
LANCELOT-CAD studies, to evaluate its safety and efficacy in patients with acute coronary
syndromes and stable coronary artery disease, respectively.
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Caption: Generalized workflow of the LANCELOT Phase Il clinical trials.

Table 4: Key Outcomes from the LANCELOT-ACS Trial
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Atopaxar
Outcome . Placebo p-value
(Combined Doses)

CURE Major or Minor
Bleeding

3.08% 2.17% 0.63

CURE Major Bleeding  1.8% 0% 0.12

Cardiovascular Death,
Ml, Stroke, or 8.03% 7.75% 0.93
Recurrent Ischemia

Cardiovascular Death,
Ml, or Stroke

3.25% 5.63% 0.20

Holter-detected
Ischemia at 48 hours 0.67 1.00 0.02
(Relative Risk)

Table 5: Key Outcomes from the LANCELOT-CAD Trial

Atopaxar
Outcome . Placebo p-value
(Combined Doses)

CURE Bleeding

_ _ 6.82 1.00 0.03
(Relative Risk)
TIMI Bleeding 10.3% 6.8% 0.17
Major Adverse o

. . Not statistically
Cardiac Events Numerically lower - o
significant

(MACE)

The LANCELOT trials demonstrated that while Atopaxar effectively inhibits platelet
aggregation, it is associated with an increased risk of minor bleeding.[6] A significant reduction
in early ischemia was observed in the ACS population.[6] However, dose-dependent elevations
in liver transaminases and QTc prolongation were also noted.[6]

Conclusion
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Atopaxar Hydrobromide is a potent and selective PAR-1 antagonist with a well-defined
mechanism of action. Preclinical studies have demonstrated its antithrombotic and anti-
inflammatory potential. Phase Il clinical trials have provided valuable insights into its safety and
efficacy profile, highlighting its potent antiplatelet effects and a potential benefit in reducing
ischemic events, alongside a noted increase in minor bleeding and dose-dependent side
effects. Further larger-scale clinical trials would be necessary to fully establish the clinical utility
of Atopaxar in the management of atherothrombotic diseases. It is important to note that
Atopaxar is not approved for clinical use.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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